Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate
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Overview
Description
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the dichlorobenzoyl intermediate: This step involves the reaction of 2,4-dichlorobenzoic acid with appropriate reagents to form the dichlorobenzoyl chloride.
Amination: The dichlorobenzoyl chloride is then reacted with an amine to form the dichlorobenzoyl amide.
Oximination: The amide is further reacted with hydroxylamine to introduce the oxime group.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form amines or other reduced derivatives.
Substitution: The dichlorobenzoyl and dichlorobenzyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate finds applications in various scientific research areas due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate
- Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate
Uniqueness
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is unique due to the specific arrangement of its dichlorobenzoyl and dichlorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O4/c1-27-18(26)16(24-17(25)11-6-5-10(19)7-15(11)22)8-23-28-9-12-13(20)3-2-4-14(12)21/h2-8,16H,9H2,1H3,(H,24,25)/b23-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQBVOGZFHGPBF-LIMNOBDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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